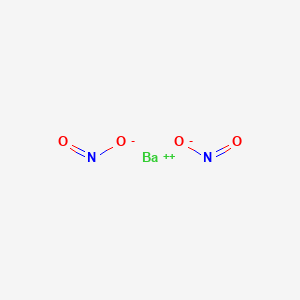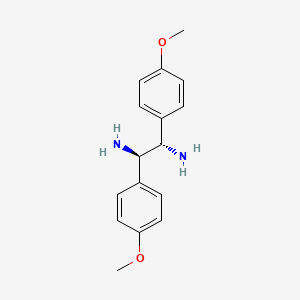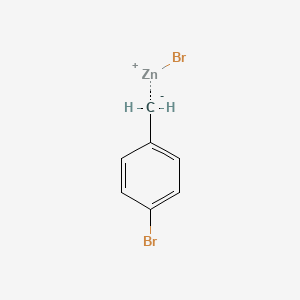![molecular formula C116H161N27O32S4 B1141984 VIC[mouse reduced] CAS No. 120928-04-3](/img/structure/B1141984.png)
VIC[mouse reduced]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
VIC[mouse reduced] is a recombinant protein that is widely used in scientific research. It is a modified version of vascular endothelial growth factor (VEGF) that has been reduced in size to increase its stability and bioactivity. VIC[mouse reduced] is used to study the mechanisms of angiogenesis, which is the process of forming new blood vessels from pre-existing ones.
科学的研究の応用
VIC[mouse reduced] is widely used in scientific research to study the mechanisms of angiogenesis. It is used to investigate the role of VIC[mouse reduced] in the formation of new blood vessels and to develop new therapies for diseases that involve abnormal angiogenesis, such as cancer and diabetic retinopathy. VIC[mouse reduced] is also used in tissue engineering to promote the formation of new blood vessels in engineered tissues.
作用機序
VIC[mouse reduced] binds to receptors on the surface of endothelial cells, which are the cells that line the inside of blood vessels. This binding activates a signaling pathway that promotes the proliferation and migration of endothelial cells, leading to the formation of new blood vessels.
生化学的および生理学的効果
VIC[mouse reduced] has been shown to have potent angiogenic activity in vitro and in vivo. It promotes the formation of new blood vessels and enhances the survival of endothelial cells. VIC[mouse reduced] has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in diseases such as arthritis and atherosclerosis.
実験室実験の利点と制限
One of the main advantages of using VIC[mouse reduced] in lab experiments is its high bioactivity and stability. It is also relatively easy to produce in large quantities using recombinant DNA technology. However, one limitation is that it may be difficult to interpret the results of experiments using VIC[mouse reduced] due to its potent angiogenic activity, which may confound the effects of other factors being studied.
将来の方向性
There are several future directions for research on VIC[mouse reduced]. One area of interest is the development of new therapies for diseases that involve abnormal angiogenesis, such as cancer and diabetic retinopathy. Another area of interest is the use of VIC[mouse reduced] in tissue engineering to promote the formation of new blood vessels in engineered tissues. Additionally, further research is needed to fully understand the mechanisms of action of VIC[mouse reduced] and its potential therapeutic applications.
合成法
VIC[mouse reduced] is synthesized using recombinant DNA technology. The gene for the modified VIC[mouse reduced] protein is inserted into a bacterial or mammalian expression system, which then produces large quantities of the protein. The protein is then purified using chromatography techniques to remove any impurities and ensure that it is of high purity.
特性
IUPAC Name |
(4S)-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-1-hydroxyhexylidene]amino]-5-[(2R)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-[(2S)-1-[(2S)-1-[(2S)-3-carboxy-1-[(2S,3S)-1-[(2S,3S)-1-[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-1-hydroxy-3-phenylpropan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxy-3-methylbutan-2-yl]imino-1-hydroxy-3-sulfanylpropan-2-yl]imino-5-hydroxypentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H165N27O32S4/c1-11-59(9)94(114(172)135-83(116(174)175)41-64-47-122-71-27-19-17-25-68(64)71)143-115(173)95(60(10)12-2)142-107(165)82(45-92(152)153)133-100(158)75(37-57(5)6)127-104(162)79(42-65-48-120-55-123-65)130-110(168)86(52-177)139-102(160)76(38-61-22-14-13-15-23-61)128-101(159)77(39-62-29-31-66(146)32-30-62)134-113(171)93(58(7)8)141-112(170)88(54-179)138-98(156)73(33-34-90(148)149)125-97(155)72(28-20-21-35-117)124-106(164)81(44-91(150)151)132-99(157)74(36-56(3)4)126-103(161)78(40-63-46-121-70-26-18-16-24-67(63)70)129-108(166)85(50-145)137-105(163)80(43-89(119)147)131-111(169)87(53-178)140-109(167)84(49-144)136-96(154)69(118)51-176/h13-19,22-27,29-32,46-48,55-60,69,72-88,93-95,121-122,144-146,176-179H,11-12,20-21,28,33-45,49-54,117-118H2,1-10H3,(H2,119,147)(H,120,123)(H,124,164)(H,125,155)(H,126,161)(H,127,162)(H,128,159)(H,129,166)(H,130,168)(H,131,169)(H,132,157)(H,133,158)(H,134,171)(H,135,172)(H,136,154)(H,137,163)(H,138,156)(H,139,160)(H,140,167)(H,141,170)(H,142,165)(H,143,173)(H,148,149)(H,150,151)(H,152,153)(H,174,175)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,93-,94-,95-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGBUABZFGQJQN-UFVULHCBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=NC(C(C)CC)C(=NC(CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC3=CN=CN3)N=C(C(CS)N=C(C(CC4=CC=CC=C4)N=C(C(CC5=CC=C(C=C5)O)N=C(C(C(C)C)N=C(C(CS)N=C(C(CCC(=O)O)N=C(C(CCCCN)N=C(C(CC(=O)O)N=C(C(CC(C)C)N=C(C(CC6=CNC7=CC=CC=C76)N=C(C(CO)N=C(C(CC(=N)O)N=C(C(CS)N=C(C(CO)N=C(C(CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=N[C@@H]([C@@H](C)CC)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)O)O)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC3=CN=CN3)N=C([C@H](CS)N=C([C@H](CC4=CC=CC=C4)N=C([C@H](CC5=CC=C(C=C5)O)N=C([C@H](C(C)C)N=C([C@H](CS)N=C([C@H](CCC(=O)O)N=C([C@H](CCCCN)N=C([C@H](CC(=O)O)N=C([C@H](CC(C)C)N=C([C@H](CC6=CNC7=CC=CC=C76)N=C([C@H](CO)N=C([C@H](CC(=N)O)N=C([C@H](CS)N=C([C@H](CO)N=C([C@H](CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H165N27O32S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2578.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
VIC[mouse reduced] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


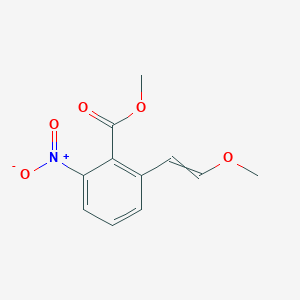
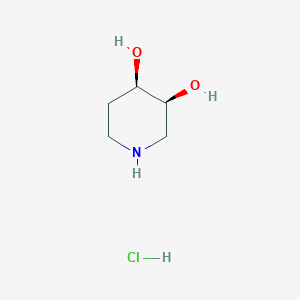
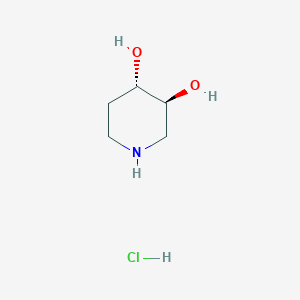
![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)
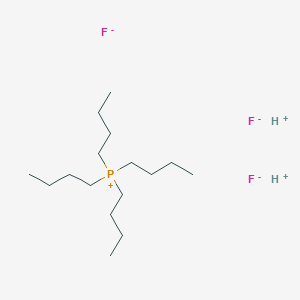
![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)
![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)
